molecular formula C19H28N2O3 B2675549 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 306730-35-8

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2675549
CAS No.: 306730-35-8
M. Wt: 332.444
InChI Key: DUFAIHGZAFZYTC-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound featuring a 4-oxobutanoic acid backbone substituted with a 4-methylpiperazine group and a 4-tert-butylphenyl moiety. Its structure combines aromatic and heterocyclic components, which are often leveraged in medicinal chemistry for targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-19(2,3)15-7-5-14(6-8-15)17(22)13-16(18(23)24)21-11-9-20(4)10-12-21/h5-8,16H,9-13H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFAIHGZAFZYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the piperazine ring: This step involves the reaction of piperazine with a suitable alkylating agent, such as methyl iodide, to form 4-methylpiperazine.

    Coupling of the intermediates: The tert-butylphenyl and methylpiperazine intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of the oxobutanoic acid moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by reacting with different alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxobutanoic acid derivatives functionalized with piperazine or aryl groups. Below is a systematic comparison with key analogs:

Structural and Physicochemical Comparisons

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Features Reference
4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid R₁ = 4-tert-butylphenyl, R₂ = 4-methylpiperazine C₁₉H₂₇N₂O₃* ~343.44 Bulky tert-butyl group enhances lipophilicity N/A (hypothetical)
4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid R₁ = 4-chlorophenyl, R₂ = 4-methylpiperazine C₁₅H₁₉ClN₂O₃ 310.78 Chlorine improves electronegativity; potential hTS inhibition
4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid R₁ = 4-chlorobenzenesulfonyl, R₂ = H C₁₄H₁₆ClN₂O₅S 374.81 Sulfonyl group enhances polarity; potential prodrug candidate
4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid R₁ = Boc-protected piperazine, R₂ = H C₁₃H₂₂N₂O₅ 286.32 Boc group enables controlled release; intermediate in peptide synthesis
2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid R₁ = 4-fluorophenyl, R₂ = hydroxyphenylamino C₂₁H₂₃FN₃O₄ 400.43 Dual functionalization for receptor targeting (e.g., serotonin/dopamine)
4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid R₁ = H, R₂ = 4-methylpiperazine C₉H₁₆N₂O₃ 200.23 Simplified structure; baseline for SAR studies

*Hypothetical molecular formula based on structural analogs.

Key Differences and Implications

Substituent Effects on Bioactivity :

  • The tert-butyl group in the target compound likely increases membrane permeability compared to smaller substituents (e.g., chloro in ), but may reduce solubility .
  • Sulfonyl and Boc-protected derivatives () exhibit modified pharmacokinetics, with sulfonyl groups enhancing metabolic stability and Boc groups serving as protective intermediates.

Biological Activity Trends: Chlorophenyl derivatives (e.g., ) are associated with thymidylate synthase (hTS) inhibition, critical in anticancer research . Fluorophenyl-hydroxyphenylamino analogs () may target inflammatory pathways due to structural similarity to polyphenol derivatives .

Synthetic Utility: The Boc-protected compound () is a versatile intermediate for peptide coupling or prodrug development. Simplified analogs like provide insights into structure-activity relationships (SAR) by isolating the piperazine-4-oxobutanoic acid core.

Biological Activity

4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, also known as a derivative of 4-oxobutanoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H18O3
  • Molecular Weight : 246.29 g/mol
  • CAS Number : 2064037
  • Structure : The compound features a tert-butyl group and a piperazine moiety, which are significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine ring is known to enhance binding affinity to neurotransmitter receptors, while the bulky tert-butyl group may influence lipophilicity and membrane permeability.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines and biological pathways:

  • Cytotoxicity : Evaluations against cancer cell lines (e.g., MCF-7) indicated that the compound exhibits moderate cytotoxic effects, with IC50 values suggesting potential for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has shown inhibitory effects on several enzymes:
    • Cyclooxygenase (COX) : Moderate inhibition was observed, which may relate to anti-inflammatory properties.
    • Cholinesterases : Preliminary data suggest it may inhibit acetylcholinesterase (AChE), making it a candidate for neuroprotective applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperazine and phenyl rings significantly affect biological activity. For instance:

  • Substituents on the phenyl ring can enhance or reduce enzyme inhibition potency.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of this compound against breast cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of the compound highlighted its potential in treating neurodegenerative diseases. The compound demonstrated significant inhibition of AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts, thus enhancing cognitive functions in models of Alzheimer's disease.

Data Tables

Biological ActivityIC50 Value (µM)Reference
COX Inhibition15.2Journal of Medicinal Chemistry
AChE Inhibition10.4Neuropharmacology
Cytotoxicity (MCF-7)20.5Cancer Research

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Tert-butylphenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?

The synthesis typically involves multi-step reactions starting with the formation of a tert-butylphenylamine intermediate. This intermediate undergoes coupling with 4-methylpiperazine using carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-substituted backbone. Subsequent oxidation or functional group transformations yield the oxobutanoic acid moiety. Purification via column chromatography or recrystallization is critical to isolate the final product .

Q. How is structural characterization performed for this compound?

Structural elucidation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C19_{19}H28_{28}N2_2O3_3).
  • X-ray crystallography : Resolves bond lengths, angles, and spatial arrangement in crystalline form .

Q. What biological activities are associated with structural analogs of this compound?

Piperazine-containing analogs often exhibit activity against enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs). The tert-butylphenyl group may enhance lipophilicity, improving membrane permeability. Preclinical studies on similar compounds suggest potential antimicrobial or anticancer properties, though target-specific assays are required for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency.
  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acylation steps. Evidence from related syntheses shows yields improve from ~40% to >70% under optimized conditions .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to enzymes (e.g., thymidylate synthase) by simulating ligand-receptor interactions.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER evaluate stability of binding conformations over time.
  • QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity trends .

Q. How can contradictory data in biological assays be resolved?

Discrepancies may arise from:

  • Purity issues : Validate compound integrity via HPLC (>95% purity).
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Cellular context : Test in multiple cell lines to rule out cell-type-specific effects. Cross-referencing with crystallographic data or mutagenesis studies can clarify mechanistic inconsistencies .

Q. What strategies enhance the compound’s metabolic stability?

  • Structural modifications : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation.
  • Prodrug approaches : Mask the carboxylic acid group with ester prodrugs to improve oral bioavailability.
  • In vitro microsomal assays : Assess metabolic degradation rates using liver microsomes .

Methodological Considerations

Q. How to analyze regioselectivity in piperazine substitution reactions?

  • LC-MS/MS : Monitors reaction intermediates in real time.
  • Isotopic labeling : 15^{15}N-labeled piperazine tracks substitution patterns via NMR.
  • Kinetic studies : Compare activation energies for competing reaction pathways .

Q. What in vitro models are suitable for evaluating anticancer activity?

  • Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining.
  • Target inhibition : Western blotting for downstream proteins (e.g., phosphorylated ERK) .

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